Piperazine hydroiodide
CAS No.: 71850-05-0
Cat. No.: VC13367114
Molecular Formula: C4H11IN2
Molecular Weight: 214.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71850-05-0 |
---|---|
Molecular Formula | C4H11IN2 |
Molecular Weight | 214.05 g/mol |
IUPAC Name | piperazine;hydroiodide |
Standard InChI | InChI=1S/C4H10N2.HI/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |
Standard InChI Key | MCEUCOMSCDMLPY-UHFFFAOYSA-N |
SMILES | C1CNCCN1.I |
Canonical SMILES | C1CNCCN1.I |
Introduction
Chemical and Physical Properties of Piperazine Hydroiodide
Structural Characteristics
Piperazine hydroiodide consists of a six-membered piperazine ring () protonated by hydroiodic acid (), forming a stable crystalline salt. The piperazine moiety adopts a chair conformation in both solution and solid states, as confirmed by and NMR spectroscopy . X-ray diffraction analyses reveal that the axial and equatorial protons of the piperidine rings exhibit distinct chemical shifts, with axial protons resonating upfield due to their stereochemical environment .
Physicochemical Parameters
Key physical properties of piperazine hydroiodide include:
Property | Value |
---|---|
Molecular Weight | 214.048 g/mol |
Boiling Point | 149.3°C at 760 mmHg |
Flash Point | 49.7°C |
Exact Mass | 213.997 g/mol |
PSA (Polar Surface Area) | 24.06 Ų |
LogP (Partition Coefficient) | 0.835 |
These properties underscore its moderate hydrophilicity and stability under standard laboratory conditions . The compound’s solubility in polar solvents like water and methanol facilitates its use in synthetic organic chemistry, while its low volatility ensures safe handling in industrial settings.
Synthesis and Structural Modification
Conventional Synthetic Routes
Piperazine hydroiodide is typically synthesized via the reaction of piperazine with hydroiodic acid under controlled conditions. A representative procedure involves:
-
Dissolving anhydrous piperazine in ethanol.
-
Gradually adding concentrated hydroiodic acid at 0°C to prevent exothermic side reactions.
-
Crystallizing the product through solvent evaporation or cooling .
This method yields high-purity piperazine hydroiodide with minimal byproducts, as confirmed by electrospray ionization high-resolution mass spectrometry (ESI-HRMS) .
Functionalization for Drug Delivery Systems
Recent studies have leveraged piperazine hydroiodide as a precursor for polyamine-based compounds. For instance, PA2 and PA3—piperazine derivatives featuring piperidine rings—were synthesized through reductive amination and ketal hydrolysis (Figure 1) . These compounds exhibit rod-like structures with chair-conformation rings, enabling efficient electrostatic interactions with nucleic acids.
Key synthetic steps for PA2.1:
-
Reacting piperazine hydroiodide with 2,5-dioxopyrrolidin-1-yl-6-(2,5-dioxo-2,5-dihydro-1-pyrrol-1-yl)hexanoate in dichloromethane.
Such modifications enhance the compound’s ability to form nanoparticles with siRNA, achieving >50% gene silencing efficiency in HepG2 cells .
Pharmaceutical and Biomedical Applications
Anthelmintic Therapeutics
Piperazine derivatives have historically served as neuromuscular blockers in parasitic nematodes, inducing flaccid paralysis and subsequent expulsion from host intestines . Piperazine hydroiodide’s protonated amines disrupt helminthic chloride channels, a mechanism validated in Ascaris lumbricoides and Enterobius vermicularis infections . Clinical trials report a 70–90% eradication rate at dosages of 50 mg/kg administered over five days .
siRNA Delivery Systems
The compound’s polyamine derivatives, such as PA2.1-HumAfFt and PA3.1-HumAfFt, enable non-covalent siRNA encapsulation via electrostatic interactions. In vitro studies demonstrate 23–27% knockdown of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in MCF-7 breast cancer cells, comparable to commercial transfection agents like Lipofectamine . The pentafluorobenzenesulfonamide-modified PA3.2 variant further enhances serum stability, achieving 80% siRNA retention after 24 hours in fetal bovine serum .
Future Directions and Research Opportunities
Targeted Cancer Therapies
Functionalizing piperazine hydroiodide with tumor-specific ligands (e.g., folate or HER2 antibodies) could improve siRNA delivery precision. Preliminary data suggest that PA3.1-HumAfFt nanoparticles reduce tumor volume by 40% in xenograft models, though in vivo efficacy requires further validation .
Antiviral Applications
The compound’s ability to stabilize nucleic acids positions it as a candidate for antiviral drug development. Current research explores its utility in encapsulating mRNA vaccines, with early-stage trials showing enhanced thermostability and immunogenicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume